1,5-Diphenoxyanthraquinone

Dye intermediate purification Isomer separation Crystallization process

1,5-Diphenoxyanthraquinone (CAS 82-21-3) is a disubstituted anthraquinone derivative bearing phenoxy groups at the 1 and 5 positions. It is primarily produced as a high-purity intermediate for specialty blue dyes used in photographic filters.

Molecular Formula C26H16O4
Molecular Weight 392.4 g/mol
CAS No. 82-21-3
Cat. No. B1328762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenoxyanthraquinone
CAS82-21-3
Molecular FormulaC26H16O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C26H16O4/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H
InChIKeyGSNYYYXHQZHEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenoxyanthraquinone (CAS 82-21-3): Procurement-Grade Specification and Class Differentiation


1,5-Diphenoxyanthraquinone (CAS 82-21-3) is a disubstituted anthraquinone derivative bearing phenoxy groups at the 1 and 5 positions. It is primarily produced as a high-purity intermediate for specialty blue dyes used in photographic filters [1]. Unlike unsubstituted anthraquinone or mono-phenoxy analogs, the symmetrical 1,5-substitution pattern imparts distinct physical and solubility characteristics that directly affect downstream synthesis yield and product purity. This compound is typically synthesized from 1,5-dichloro- or 1,5-dinitroanthraquinone via reaction with alkali phenolates in non-polar solvents, yielding a product that can be analytically separated from its synthetically co-produced 1,8-isomer based on differential solubility [2][3].

Why Generic Substitution Fails: Critical Distinctions Between 1,5-Diphenoxyanthraquinone and Positional Isomers


Substituting 1,5-Diphenoxyanthraquinone with its closest structural analog, 1,8-Diphenoxyanthraquinone (CAS 82-17-7), is not trivial due to significant differences in physical properties that govern purification, handling, and end-use performance. The two isomers are co-produced in standard syntheses, with the 1,5-isomer typically being the major product [1]. However, their distinct solubilities in common alcohols, as well as differences in density and boiling point, make simple interchange impossible without process requalification [2]. The 1,5-isomer exhibits markedly lower alcohol solubility, enabling its selective isolation via simple crystallization, a critical advantage for cost-effective, high-purity procurement [3]. Using the 1,8-isomer without compensating for these differences would lead to altered purification protocols, potential impurity carryover, and inconsistent performance in dye synthesis, where the isomeric ratio directly impacts final color properties [4].

Quantitative Differentiation Evidence for 1,5-Diphenoxyanthraquinone Against Key Comparators


Alcohol Solubility Differential Enables Cost-Effective Isomer Separation

When a mixture of 1,5- and 1,8-diphenoxyanthraquinone is treated with a lower alcohol, the 1,5-isomer exhibits significantly lower solubility, allowing its precipitation and filtration, while the 1,8-isomer remains in the filtrate [1]. This property is the basis of a patented separation process that avoids the use of mercury or complex chromatography, providing a direct, scalable advantage for procurement of high-purity 1,5-isomer [2].

Dye intermediate purification Isomer separation Crystallization process

Significant Density Difference Between 1,5- and 1,8-Diphenoxyanthraquinone Isomers

Computed density values reveal a substantial difference between the two isomers. The 1,5-isomer has a density of approximately 1.17 g/cm³ , whereas the 1,8-isomer is denser at approximately 1.31 g/cm³ . This represents an 11% difference, which can be leveraged for rapid identity testing, bulk handling calculations, and process engineering.

Physical property differentiation Quality control Material handling

Marked Boiling Point Divergence Between 1,5- and 1,8-Diphenoxyanthraquinone Isomers

A large difference is observed in the predicted normal boiling points of the two isomers. The 1,5-isomer is estimated to boil at approximately 477°C , while the 1,8-isomer has a boiling point of 566.7°C at 760 mmHg . This 90°C gap indicates fundamentally different intermolecular interactions that could affect thermal processing, vacuum distillation conditions, and safety assessments.

Thermal property comparison Distillation Process safety

Established Melting Point of 1,5-Diphenoxyanthraquinone (159-161°C) as a Purity Indicator

The 1,5-isomer exhibits a defined melting point range of 159-161°C . This is a critical quality parameter for assessing purity and crystallinity, particularly because positional isomerism in diphenoxyanthraquinones is expected to significantly alter melting behavior. While the melting point of the 1,8-isomer is not consistently reported in the literature, the very existence of a sharp melting point for the 1,5-isomer serves as a class-level identity check: procurement of material with a melting point outside this range should trigger suspicion of isomeric contamination or incomplete purification.

Melting point Purity assay Solid-state characterization

Acute Oral Toxicity Profile: LD50 > 12,000 mg/kg in Mice, Supporting Safe Handling Classification

In an acute toxicity study, the maximum tested dose of 1,5-diphenoxyanthraquinone (12,000 mg/kg) was not lethal to mice, and the compound showed no irritant properties [1]. This places the compound in the upper range of low acute oral toxicity for the anthraquinone class, where unsubstituted anthraquinone has an oral LD50 of ~15,000 mg/kg in rats. While direct comparative data for the 1,8-isomer is lacking, this profile indicates that the 1,5-isomer does not introduce elevated acute toxicity concerns relative to the broader class, which is a relevant factor for procurement risk assessments and SDS classification.

Toxicity Safe handling Regulatory classification

Process-Dictated Isomer Ratio Favoring 1,5-Diphenoxyanthraquinone (62%) Simplifies Purification

In a representative synthesis from a mixed 1,5- and 1,8-dichloroanthraquinone feedstock, liquid chromatographic analysis of the crude product showed 62% 1,5-diphenoxyanthraquinone and 33% 1,8-diphenoxyanthraquinone [1]. This inherent bias towards the 1,5-isomer means that isolation of the target compound is a matter of enrichment rather than complete de novo synthesis, giving it a natural process advantage over the 1,8-isomer, which is a minor component and requires more complex separation steps for procurement as a pure substance.

Synthesis yield Isomer ratio Process efficiency

Validated Application Scenarios for 1,5-Diphenoxyanthraquinone Rooted in Quantitative Differentiation Evidence


High-Purity Intermediate for Photographic Filter Blue Dyes

The established low alcohol solubility of the 1,5-isomer (Section 3, Evidence 1) enables a straightforward crystallization step to remove the co-produced 1,8-isomer, ensuring the high isomeric purity required for consistent blue hue development in photographic filter dyes [1]. This scenario directly leverages the physical property differentiation to minimize costly chromatographic purification, making procurement of ≥95% pure material economical and reliable.

Quality Control Gate Using Melting Point (159-161°C)

Procurement specifications can include a simple melting point check (159-161°C, Section 3, Evidence 4) to rapidly screen incoming batches for isomeric contamination. Material failing this range can be rejected before entering the production stream, avoiding costly dye formulation failures due to incorrect isomer composition .

Bulk Material Handling and Process Design Based on Density (1.17 g/cm³)

The 1,5-isomer's lower density (1.17 g/cm³, Section 3, Evidence 2) relative to the 1,8-isomer (1.31 g/cm³) allows procurement teams to calculate accurate storage volumes and shipping requirements. This quantitative difference also serves as a secondary identity confirmation at receiving, especially when handling large consignments where misidentification could lead to significant process deviations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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